molecular formula C7H11NO3 B2517966 Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid CAS No. 1931995-22-0

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid

Cat. No.: B2517966
CAS No.: 1931995-22-0
M. Wt: 157.169
InChI Key: OZWUPGBEUVJVEN-RFZPGFLSSA-N
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Description

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a carboxylic acid group. The compound is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.

Scientific Research Applications

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

Target of Action

The primary target of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid is the C-C chemokine receptor type 2 (CCR2). This receptor plays a crucial role in mediating chemotaxis and migration induction in monocytes and macrophages .

Mode of Action

This compound interacts with its target, CCR2, by binding with CCL2 on monocytes and macrophages. This interaction induces chemotaxis and migration through the activation of the PI3K cascade, the small G protein Rac, and lamellipodium protrusion .

Biochemical Pathways

The compound affects the PI3K signaling pathway, leading to the activation of the small G protein Rac. This activation results in lamellipodium protrusion, which is crucial for cell migration .

Result of Action

The result of the action of this compound is the induction of chemotaxis and migration in monocytes and macrophages. This leads to an increased immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable piperidine derivative with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The carboxylic acid group is then introduced through oxidation or other suitable reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or other applications.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methyl group or other substituents on the piperidine ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Comparison with Similar Compounds

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    (2R,4R)-4-methylpiperidine-2-carboxylic acid: This compound lacks the oxo group, making it less reactive in certain chemical reactions.

    (2S,4S)-4-methyl-6-oxopiperidine-2-carboxylic acid: The stereochemistry is different, which can lead to different biological activities and reactivity.

    4-methylpiperidine-2-carboxylic acid: This compound lacks both the oxo group and the specific stereochemistry, making it less specific in its interactions.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)8-6(9)3-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUPGBEUVJVEN-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](NC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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